molecular formula C6H7ClN4 B8097354 N'-amino-3-chloropyridine-4-carboximidamide

N'-amino-3-chloropyridine-4-carboximidamide

Cat. No.: B8097354
M. Wt: 170.60 g/mol
InChI Key: VOBBZYHEKYMBGR-UHFFFAOYSA-N
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Description

The compound identified as “N'-amino-3-chloropyridine-4-carboximidamide” is a chemical entity with specific properties and applications. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “N'-amino-3-chloropyridine-4-carboximidamide” involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of advanced organic chemistry techniques to ensure the purity and yield of the compound. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of “this compound” is carried out using large-scale chemical reactors and optimized processes to maximize efficiency and minimize costs. The production methods are designed to ensure consistent quality and compliance with regulatory standards. These methods may include continuous flow processes, batch reactions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

“N'-amino-3-chloropyridine-4-carboximidamide” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, and water.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

“N'-amino-3-chloropyridine-4-carboximidamide” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N'-amino-3-chloropyridine-4-carboximidamide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Properties

IUPAC Name

N'-amino-3-chloropyridine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-5-3-10-2-1-4(5)6(8)11-9/h1-3H,9H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBBZYHEKYMBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=NN)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC(=C1/C(=N\N)/N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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